molecular formula C17H25ClN2O B5855933 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5855933
M. Wt: 308.8 g/mol
InChI Key: CRYLGRCHBSTNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a compound that belongs to the family of benzamide derivatives. It is a white crystalline solid that is used in scientific research for its pharmacological properties. This compound has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in the development and progression of diseases such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is that it is a potent inhibitor of certain enzymes and proteins, which makes it a valuable tool for studying their function. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in scientific research. One potential direction is to study its potential use as a therapeutic agent in the treatment of diseases such as Alzheimer's disease and cancer. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of certain enzymes and proteins. Additionally, it could be used in combination with other drugs to enhance their efficacy in the treatment of certain diseases.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with N-(2,2,6,6-tetramethyl-4-piperidinyl)-N-methylamine in the presence of a coupling reagent. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-chloro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use as a tool in scientific research to study the function of certain proteins and enzymes.

properties

IUPAC Name

2-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-11-6-7-13(14(18)8-11)15(21)19-12-9-16(2,3)20-17(4,5)10-12/h6-8,12,20H,9-10H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYLGRCHBSTNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6635212

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.